molecular formula C18H14N4OS B612088 5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one CAS No. 1533426-72-0

5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one

Cat. No. B612088
M. Wt: 334.39
InChI Key: NEEVCWPRIZJJRJ-AYKLPDECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNA ligase IV seals double-strand breaks during the process of nonhomologous end-joining in DNA repair. Inhibiting this function in cancer cells is one strategy to prevent deleterious cell growth. SCR7 is a small molecule inhibitor of DNA ligase IV that prevents nonhomologous end-joining by interfering with ligase binding and activating apoptosis. It also inhibits ligase III, but does not affect the activity of T4 DNA ligase or ligase I. SCR7 has been used to increase the rate of homology directed repair triggered by DNA double-strand breaks and to inhibit cancer cell growth in vitro (IC50s = 8-120 µM) and in mouse models when co-administered with double-strand break-inducing therapeutic compounds.
SCR7 is a specific DNA Ligase IV inhibitor. SCR7 inhibits end joining of double strand breaks in diverse cell types resulting in tumour regression by activation of p53 mediated apoptosis. Notably SCR7 treatment did not result in any adverse effects in mice and did not inhibit Ligase III. The therapeutic efficacy of SCR7 could be enhanced by specific delivery of SCR7 to the tumour tissue and as adjuvant cancer therapy. SCR7 appears to be a potential cytotoxic anti-cancer drug candidate that can be used either alone or in combination with conventional DNA damaging drugs, owing to its specificity and absence of adverse effects in mice model.

Scientific Research Applications

1. Anticancer Applications

  • SCR7, as a novel anticancer molecule, selectively inhibits non-homologous end joining (NHEJ), a DNA double-strand break repair pathway. This makes it a promising therapeutic agent for cancer treatment. Its effectiveness is enhanced when encapsulated in Pluronic copolymer micelles, significantly increasing its bioavailability and cytotoxicity against cancer cell lines, particularly breast cancer cells (John et al., 2015).

2. Sensor Applications

  • Derivatives of 5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one have been used in the development of colorimetric and reversible fluorometric turn-off sensors. These sensors exhibit high sensitivity and selectivity for certain metal ions, such as Ni(II), and can be applied in various analytical and diagnostic fields (Gupta et al., 2016).

3. Antibacterial and Antifungal Applications

  • Certain derivatives of this compound have demonstrated significant antibacterial and antifungal activities. For example, they have shown effectiveness against bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as the pathogenic fungus Fusarium oxysporum (Xiao et al., 2014).

4. Inhibitors of DNA Repair Pathways

  • Mercaptopyrimidine derivatives, including SCR7, have been studied for their role in inhibiting DNA repair pathways, making them potential candidates for cancer therapy. Derivatives of SCR7 have shown improved efficacy in inhibiting end joining and cytotoxicity at lower concentrations compared to SCR7 alone (Ray et al., 2022).

5. Application in Fluorescent Sensors

  • Some derivatives are used in the creation of fluorescent sensors for the detection of ions like aluminum, exhibiting "OFF-ON type" modes in the presence of these ions. These sensors have potential applications in environmental monitoring and biological imaging (Yadav & Singh, 2018).

6. Synthesis of Novel Compounds

  • The compound has been used in the synthesis of various novel derivatives with potential pharmaceutical applications, such as analgesic and anti-inflammatory agents. These synthesized compounds have been investigated for their therapeutic properties and have shown significant activity in preclinical models (Alagarsamy et al., 2007).

properties

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVCWPRIZJJRJ-LWRDCAMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS RN

1417353-16-2
Record name 1417353-16-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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